molecular formula C6H7ClN2O B8751997 2-Chloro-1-(pyrimidin-2-yl)ethanol

2-Chloro-1-(pyrimidin-2-yl)ethanol

Cat. No.: B8751997
M. Wt: 158.58 g/mol
InChI Key: HYFHXPYDSYFBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(pyrimidin-2-yl)ethanol is a chloro-substituted ethanol derivative featuring a pyrimidine ring directly attached to the ethanol moiety. Pyrimidine is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, conferring unique electronic and steric properties. The chlorine atom at the β-position of the ethanol chain enhances reactivity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-1-pyrimidin-2-ylethanol

InChI

InChI=1S/C6H7ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3,5,10H,4H2

InChI Key

HYFHXPYDSYFBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-1-(pyrimidin-2-yl)ethanol, along with their synthesis methods, enantioselectivity, yields, and applications.

Compound Name Structure/Substituents Synthesis Method Yield/ee (%) Key Applications/Notes Reference ID
(R)-2-Chloro-1-(3-chlorophenyl)ethanol 3-Cl-phenyl group Biocatalytic reduction using Candida ontarioensis resting cells 99% yield, 99.9% ee Intermediate for β3-adrenoceptor agonists (e.g., anti-obesity drugs)
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol 2,4-diCl-phenyl group Asymmetric reduction via Acinetobacter sp. ZJPH1806 92.4% yield, 99.3% ee Key intermediate in antifungal agents (e.g., Miconazole derivatives)
2-Chloro-1-(3,4-difluorophenyl)ethanol 3,4-diF-phenyl group Bioconversion using E. coli in deep eutectic solvents (DESs) N/A (optimized for S-enantiomer) Model substrate for redox biocatalysis studies
2-Chloro-1-(6-fluorochroman-2-yl)ethanol Fluorinated chroman ring GC-MS quantified as a genotoxic impurity in Nebivolol HCl Trace levels Regulated impurity in cardiovascular drugs
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol Polyhalogenated fluorene system Chloroacetylation followed by reduction Industrial-scale process Intermediate in Lumifantrine (antimalarial drug) synthesis
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol Pyrimidine-piperazine hybrid Multi-step organic synthesis High-purity reference material Drug development (unspecified targets)

Key Comparative Insights:

Structural Impact on Reactivity and Selectivity Aryl Substituents: Electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhance substrate stability and enantioselectivity during biocatalytic reductions. For example, Candida ontarioensis achieves 99.9% ee for the 3-chlorophenyl analog due to optimized steric interactions . Pyrimidine vs.

Synthesis Efficiency Biocatalysis vs. Chemical Methods: Biocatalytic routes (e.g., using Acinetobacter or Candida strains) consistently achieve >99% ee, whereas chemical methods (e.g., oxazaborolidine catalysts) require expensive cofactors but offer higher yields (e.g., 92.4% yield for the 2,4-dichlorophenyl analog) . Deep Eutectic Solvents (DESs): DESs improve reaction efficiency for fluorinated analogs, as seen in the bioconversion of 2-chloro-1-(3,4-difluorophenyl)ethanone, though data specific to pyrimidine derivatives are lacking .

Regulatory and Safety Profiles Chloroethanol derivatives with halogenated aryl groups (e.g., 6-fluorochroman) are often flagged as genotoxic impurities, necessitating strict control in APIs (Active Pharmaceutical Ingredients) . Pyrimidine-containing analogs (e.g., ) may face similar scrutiny due to structural alerts.

Industrial Scalability The 2,7-dichloro-9H-fluorene analog is synthesized industrially for Lumifantrine production, highlighting the feasibility of scaling chloroethanol chemistry for antimalarials . Pyrimidine-based derivatives may require tailored processes due to their heterocyclic complexity.

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